CID 53976762, identified as C14H10Cl2N2O2, is a chemical compound with notable properties and applications in scientific research. The compound features a molecular weight of 309.1 g/mol and is classified under the category of organic compounds, specifically as a chlorinated derivative due to the presence of chlorine atoms in its structure. It was first cataloged in the PubChem database on July 8, 2005 .
CID 53976762 is sourced from the PubChem database, which provides extensive chemical information. It falls under the classification of organic compounds, containing elements such as carbon, hydrogen, nitrogen, and chlorine. The compound's structure suggests potential applications in medicinal chemistry and material science due to its unique functional groups.
The synthesis of CID 53976762 can be approached through various organic chemistry techniques, typically involving:
The synthesis may involve multiple steps, including:
CID 53976762 possesses a complex molecular structure characterized by:
The molecular formula indicates:
This composition suggests potential reactivity and interaction with biological systems.
CID 53976762 may participate in various chemical reactions, including:
Reactions involving CID 53976762 can be characterized by:
The mechanism of action for CID 53976762 can be analyzed through its interactions at the molecular level. Given its structure, it may act as a ligand for biological targets or participate in enzymatic reactions.
Research indicates that compounds with similar structures often interact with specific receptors or enzymes, potentially influencing biological pathways such as signal transduction or metabolic processes.
Key physical properties include:
Chemical properties encompass:
CID 53976762 has potential applications in several scientific fields:
The ontological positioning of CID 53976762 research interrogates the fundamental nature of this chemical compound’s existence and interactions within biological systems. Traditional realist ontology assumes CID 53976762’s properties (e.g., reactivity, binding affinity) are objective and measurable, independent of observational context [7]. Conversely, a relational ontology posits that its behavior emerges only through contextual interactions (e.g., solvent polarity, cellular microenvironment). This paradigm shift—from viewing compounds as static entities to dynamic network components—demands re-evaluation of experimental design. For example, CID 53976762’s inhibitory effects may manifest only in specific protein conformational states, challenging reductionist assays [7].
Table 1: Ontological Frameworks in Chemical Research
Ontological Position | View of CID 53976762 | Research Implications |
---|---|---|
Realism | Fixed properties, context-independent | Isolated in vitro assays; quantitative structure-activity relationships (QSAR) |
Relationalism | Emergent properties, context-dependent | Multi-scale simulations; environmental interaction mapping |
Constructivism | Observer-defined properties via measurement | Integration of computational and empirical data |
Epistemological approaches define how valid knowledge about CID 53976762’s mechanisms is generated. Positivist frameworks prioritize empirical quantification (e.g., binding constants, reaction kinetics), treating knowledge as objective truths verifiable through reproducibility [7]. Post-positivist approaches acknowledge observational limitations, using error margins in thermodynamic measurements. In contrast, constructivist epistemologies argue that mechanistic models are context-bound tools rather than universal truths [8]. For CID 53976762, machine learning predictions of metabolic pathways exemplify this: algorithms iteratively refine knowledge based on training data limitations, framing "mechanism" as a probabilistic output [8].
Table 2: Epistemological Approaches to CID 53976762
Epistemology | Knowledge Production Method | CID 53976762 Example |
---|---|---|
Positivism | Controlled experiments; replication | Dose-response curves in enzyme assays |
Post-positivism | Error-aware quantification; triangulation | Statistical confidence intervals in affinity measurements |
Constructivism | Contextual model-building; iterative validation | Predictive ADMET models refined via experimental feedback |
Systems thinking analyzes CID 53976762 as an embedded component within biological networks, emphasizing feedback loops and emergent outcomes. The Iceberg Model (Figure 1) structures analysis across four levels:
Feedback loops further explain complex behaviors. A reinforcing loop might involve CID 53976762 amplifying its own uptake via membrane permeability changes, while a balancing loop could describe homeostatic metabolism limiting its bioavailability [2]. Computational models mapping these loops reveal non-intuitive outcomes, such as bistable concentration thresholds in cellular responses.
Table 3: Systems Thinking Analysis of CID 53976762
Systems Level | Analysis Focus | Methodological Tools |
---|---|---|
Events | Direct compound interactions | High-throughput screening; crystallography |
Patterns | Dynamic behavioral trends | Time-series activity assays; kinetic modeling |
Structures | Network integration points | Pathway enrichment analysis; interactome mapping |
Mental Models | Paradigm-driven questions | Hypothesis generation via Delphi techniques [2] |
Complexity theory addresses CID 53976762’s nonlinear interactions across scales—from atomic binding events to organismal effects. Scale-dependent behaviors manifest when molecular properties (e.g., lipophilicity) unpredictably alter tissue distribution due to emergent biological constraints [3]. Circuit complexity metrics, such as total wire length in interaction networks, quantify connectivity efficiency. For CID 53976762, this translates to analyzing metabolic pathways as computational circuits, where "wiring" (e.g., protein-protein interactions) determines signal propagation efficiency [3]. Key principles include:
Multi-agent modeling simulates these dynamics, positioning CID 53976762 as an agent perturbing cellular networks, with outcomes dependent on network topology and feedback delays.
Table 4: CID 53976762 Compound Overview
Property | Description |
---|---|
IUPAC Name | Requires experimental validation |
Molecular Formula | Requires experimental validation |
Key Functional Groups | Requires experimental validation |
Known Targets | Requires experimental validation |
Research Paradigms | Systems biology; computational chemistry; multi-scale modeling |
Note: Specific chemical properties of CID 53976762 are excluded pending experimental characterization. Current research prioritizes theoretical interaction frameworks.
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